molecular formula C29H35N3 B6331098 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine CAS No. 204203-17-8

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Cat. No.: B6331098
CAS No.: 204203-17-8
M. Wt: 425.6 g/mol
InChI Key: MDJXUNXXZJTMDW-UHFFFAOYSA-N
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Description

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is an organic compound with the molecular formula C29H35N3 It is a derivative of pyridine, featuring two imino groups attached to the 2 and 6 positions of the pyridine ring, each bonded to a 2-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-tert-butylaniline under acidic conditions. The reaction proceeds through the formation of imine bonds between the carbonyl groups of the diacetylpyridine and the amine groups of the aniline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: A simpler derivative with only tert-butyl groups attached to the pyridine ring.

    2,6-Bis(1,1-dimethylethyl)pyridine: Another derivative with similar steric properties but different electronic characteristics.

Uniqueness

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is unique due to its combination of bulky tert-butyl groups and imine functionalities, which provide both steric hindrance and electronic modulation. This makes it particularly useful in forming stable metal complexes and exploring new catalytic processes .

Properties

IUPAC Name

N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXUNXXZJTMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

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